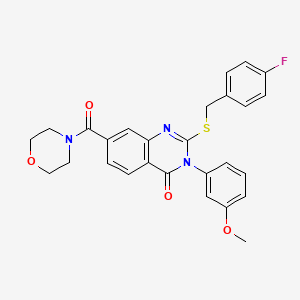
2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24FN3O4S and its molecular weight is 505.56. The purity is usually 95%.
BenchChem offers high-quality 2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioiodination and Biodistribution
The compound 3-benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, similar in structure, was radiolabeled with iodine for potential use in tumor imaging. This study revealed the compound's ability to be successfully labeled and its subsequent uptake in tumor cells, suggesting its utility in developing radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).
Antimicrobial and Anticancer Evaluation
A series of quinazolin-4(3H)-one derivatives displayed significant antimicrobial and anticancer properties. One specific derivative was noted for its strong antimicrobial effect, while another showed potent anticancer activity against human colon cancer cell lines, surpassing even 5-fluorouracil in efficacy (Deep et al., 2013).
Synthesis and Crystal Structure Analysis
Research on the synthesis and crystal structure of quinazolinone derivatives, including those with morpholinomethyl components, contributes to understanding the molecular interactions and potential for creating supramolecular networks. These insights are crucial for designing compounds with desired biological activities (Banu et al., 2013).
Anti-Inflammatory Activity
Fluorine-substituted quinazolin-2-amine derivatives were synthesized and showed significant potential for inhibitory effects on LPS-induced NO secretion. This suggests their utility in developing treatments for inflammation-related conditions (Sun et al., 2019).
Novel Synthesis Approaches
Innovative synthetic methods for quinazoline derivatives, like ZD1839 (Gefitinib), have been explored. These methods offer advantages in terms of reaction conditions, material availability, and operational convenience, potentially leading to more efficient production processes for pharmacologically active quinazolines (Ping, 2005).
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4S/c1-34-22-4-2-3-21(16-22)31-26(33)23-10-7-19(25(32)30-11-13-35-14-12-30)15-24(23)29-27(31)36-17-18-5-8-20(28)9-6-18/h2-10,15-16H,11-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMGLUBMLWGBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCOCC4)N=C2SCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

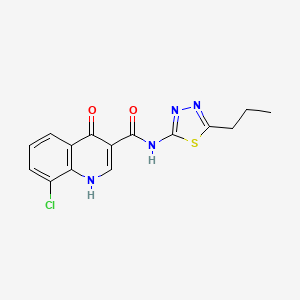
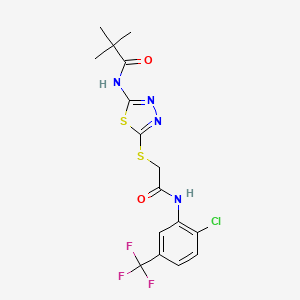
![3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2707143.png)
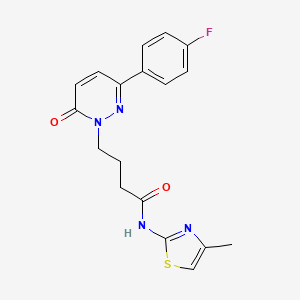
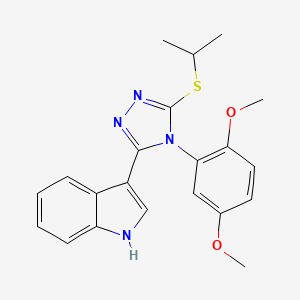
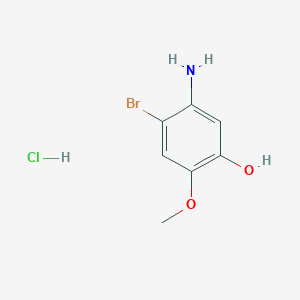
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2707147.png)

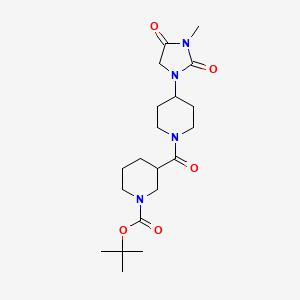
![pyridin-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2707154.png)

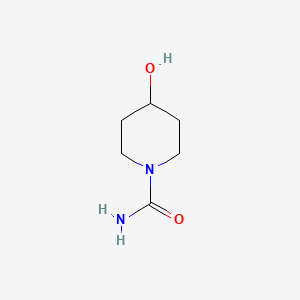
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2707158.png)
![N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)